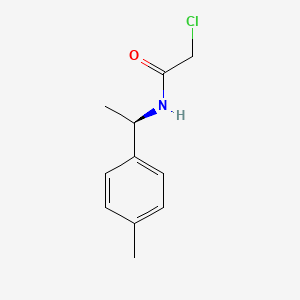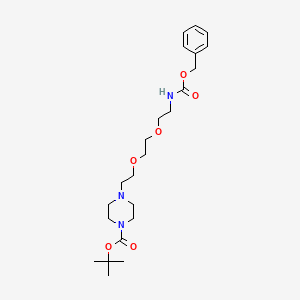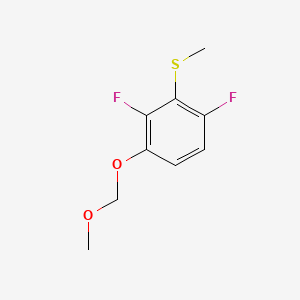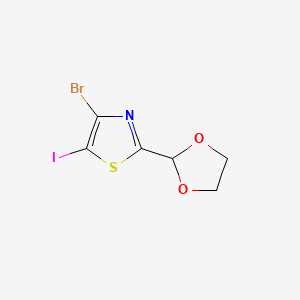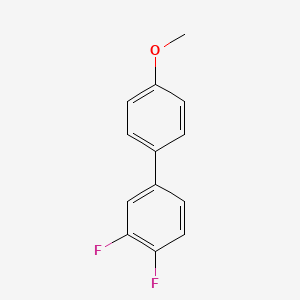
3,4-Difluoro-4'-methoxybiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-4’-methoxybiphenyl: is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two fluorine atoms attached to the 3rd and 4th positions of one benzene ring and a methoxy group attached to the 4th position of the other benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-Difluoro-4’-methoxybiphenyl typically begins with commercially available starting materials such as 3,4-difluorobenzene and 4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: The most common method for synthesizing this compound is through a Suzuki coupling reaction. This involves the reaction of 3,4-difluorobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is then purified using techniques such as column chromatography to obtain pure 3,4-Difluoro-4’-methoxybiphenyl.
Industrial Production Methods: Industrial production of 3,4-Difluoro-4’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: 3,4-Difluoro-4’-methoxybiphenyl can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of 3,4-difluoro-4’-formylbiphenyl.
Reduction: Formation of 3,4-difluoro-4’-hydroxybiphenyl.
科学研究应用
Chemistry:
Synthesis of Advanced Materials: 3,4-Difluoro-4’-methoxybiphenyl is used as a building block in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biology:
Biological Probes: The compound is utilized in the development of fluorescent probes for biological imaging and diagnostics.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Polymer Chemistry: The compound is used in the production of specialty polymers with enhanced properties such as thermal stability and chemical resistance.
作用机制
The mechanism of action of 3,4-Difluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets. The fluorine atoms and methoxy group influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
3,4-Difluorobiphenyl: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxybiphenyl: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
3,4-Dichloro-4’-methoxybiphenyl: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.
Uniqueness: 3,4-Difluoro-4’-methoxybiphenyl is unique due to the presence of both fluorine atoms and a methoxy group, which impart distinct electronic and steric effects. These features make it valuable in various applications, including material science and pharmaceuticals.
属性
分子式 |
C13H10F2O |
|---|---|
分子量 |
220.21 g/mol |
IUPAC 名称 |
1,2-difluoro-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
InChI 键 |
GYBIISSDQGGHSE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


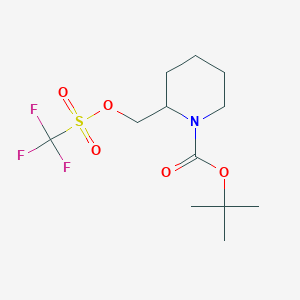
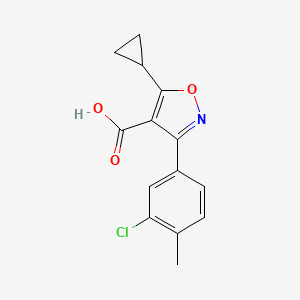
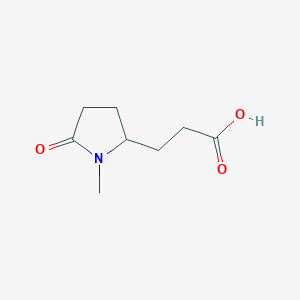
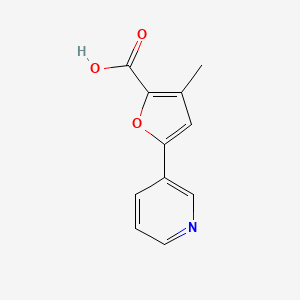


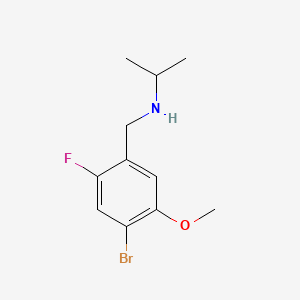
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)

